molecular formula C15H12FNO2S B071445 a-Tosyl-(4-fluorobenzyl) isocyanide CAS No. 165806-95-1

a-Tosyl-(4-fluorobenzyl) isocyanide

Cat. No.: B071445
CAS No.: 165806-95-1
M. Wt: 289.3 g/mol
InChI Key: UXCQPEDHCCJBNL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Chemical Structure: a-Tosyl-(4-fluorobenzyl) isocyanide (CAS: 165806-95-1) is an organosulfur compound with the molecular formula C₁₅H₁₂FNO₂S. It features a tosyl (p-toluenesulfonyl) group, a 4-fluorobenzyl moiety, and an isocyanide (-NC) functional group. The compound is widely used in multicomponent reactions (MCRs), such as the Ugi reaction, due to the reactivity of the isocyanide group .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of a-Tosyl-(4-fluorobenzyl) isocyanide typically involves the reaction of 4-fluorobenzylamine with tosyl chloride to form the corresponding tosylated amine. This intermediate is then treated with a suitable isocyanide-forming reagent, such as chloroform and potassium hydroxide, to yield the desired isocyanide compound. The reaction is usually carried out under inert atmosphere conditions and at low temperatures to prevent decomposition of the isocyanide group .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, such as temperature, pressure, and reagent concentrations, to achieve higher yields and purity. Industrial production may also involve continuous flow reactors to enhance efficiency and safety.

Chemical Reactions Analysis

Types of Reactions

a-Tosyl-(4-fluorobenzyl) isocyanide undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in reactions with this compound include:

    Nucleophiles: Such as amines, alcohols, and thiols.

    Electrophiles: Such as aldehydes, ketones, and alkyl halides.

    Catalysts: Transition metal catalysts like palladium or copper may be used to facilitate certain reactions.

Major Products Formed

The major products formed from reactions involving this compound depend on the specific reaction conditions and reagents used. For example, in nucleophilic substitution reactions, the isocyanide group is replaced by the nucleophile, resulting in the formation of new carbon-nitrogen or carbon-oxygen bonds.

Scientific Research Applications

Organic Synthesis

a-Tosyl-(4-fluorobenzyl) isocyanide serves as a versatile building block in the synthesis of complex organic molecules. Its applications include:

  • Building Block for Heterocycles : The compound can participate in cycloaddition reactions, such as the van Leusen multicomponent reaction, leading to the formation of five-membered heterocycles that are crucial in pharmaceuticals and natural products .
  • Nucleophilic Substitution Reactions : The isocyanide group can be replaced by various nucleophiles (amines, alcohols), allowing for the formation of new carbon-nitrogen or carbon-oxygen bonds .
  • Electrophilic Addition Reactions : It can react with electrophiles (aldehydes, ketones) to form diverse chemical structures .

Medicinal Chemistry

The compound has garnered interest in drug development due to its unique reactivity profile:

  • Development of Bioactive Molecules : Researchers utilize this compound for synthesizing potential drug candidates targeting various diseases, including cancer and neurodegenerative disorders .
  • Pharmacological Studies : Isocyanides are known for their ability to interact with biological macromolecules, making them candidates for exploring new therapeutic agents .

Material Science

In addition to its applications in organic synthesis and medicinal chemistry, this compound is also explored in material science:

  • Functionalized Materials : The compound's reactivity allows it to be incorporated into polymers and other materials, enhancing their properties for specific applications .

Case Study 1: Synthesis of Heterocycles

A study demonstrated the use of this compound in synthesizing novel heterocycles through cycloaddition reactions. The resulting compounds exhibited promising biological activity against cancer cell lines, highlighting the compound's potential in drug discovery .

Case Study 2: Interaction with Biological Targets

Research focused on the interaction of this compound with enzymes related to neurodegenerative diseases. The findings indicated that derivatives of this compound could inhibit enzyme activity, suggesting pathways for developing therapeutics .

Mechanism of Action

The mechanism of action of a-Tosyl-(4-fluorobenzyl) isocyanide involves its ability to act as a versatile building block in organic synthesis. The isocyanide group is highly reactive and can undergo various transformations, allowing for the formation of diverse chemical structures. The molecular targets and pathways involved depend on the specific reactions and applications in which the compound is used.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Position and Electronic Effects

a-Tosyl-(4-fluorobenzyl) isocyanide is part of a broader class of tosyl-substituted benzyl isocyanides . Key analogs include:

Compound Name CAS Number Substituent Position Key Properties/Applications
This compound 165806-95-1 -F Para Anti-HIV activity (IN inhibition), 87% yield in carbamothioate synthesis
a-Tosyl-(3-fluorobenzyl) isocyanide SC-04995 -F Meta Used in MCRs; no reported biological data
a-Tosyl-(2-bromobenzyl) isocyanide 936548-16-2 -Br Ortho Bromine enhances steric bulk; used in ligand design
a-Tosyl-(4-methoxybenzyl) isocyanide N/A -OCH₃ Para Methoxy group alters electronic profile; no yield data

Key Observations :

  • Para-Fluorine : Enhances binding to hydrophobic pockets in HIV integrase but less deeply than raltegravir’s moiety, reducing potency .
  • Meta-Fluorine : Electronic effects differ due to meta positioning; synthetic utility understudied .

Table 1: Reaction Yields of Tosyl-Benzyl Isocyanides

Compound Reaction Type Solvent Yield (%) Reference
a-Tosyl-(4-fluorobenzyl) Carbamothioate synthesis THF 87
4-Fluorobenzyl isocyanide Micellar Passerini reaction Water <70
a-Tosylbenzyl isocyanide Ugi reaction TFE 65–75
4-Chlorobenzyl isocyanide Carbamothioate synthesis THF 79

Insights :

  • The 4-fluorobenzyl group exhibits high efficiency in carbamothioate synthesis (87%) but lower yields in micellar media due to solvent incompatibility .
  • Chlorine substituents (e.g., 4-chlorobenzyl) show marginally lower yields (79%) compared to fluorine, suggesting electronic effects on nucleophilicity .

Table 2: Anti-HIV Integrase (IN) Activity

Compound IC₅₀ (nM) Binding Depth in Hydrophobic Pocket Reference
a-Tosyl-(4-fluorobenzyl) 220 Moderate
Raltegravir (Control) 15 Deep
4-Chlorobenzyl analog 350 Shallow N/A

Structural-Activity Relationship (SAR) :

  • The 4-fluorobenzyl moiety in compound 13l partially occupies the hydrophobic pocket of HIV integrase, but its shorter binding depth correlates with reduced potency compared to raltegravir .
  • Chlorine or methoxy substituents may further reduce binding affinity due to steric or electronic mismatches.

Biological Activity

a-Tosyl-(4-fluorobenzyl) isocyanide is an organic compound characterized by its unique structure, which includes a tosyl group, a fluorinated benzyl moiety, and an isocyanide functional group. Its molecular formula is C15H12FNO2SC_{15}H_{12}FNO_2S, with a molecular weight of approximately 289.33 g/mol. This compound has garnered interest in medicinal chemistry due to the potential biological activities associated with isocyanides.

The presence of the isocyanide group in this compound is significant because isocyanides are known for their reactivity and ability to interact with various biological macromolecules. The fluorine atom in the benzyl group enhances the compound's reactivity and solubility, making it a versatile candidate for further research in drug development and organic synthesis.

Research Findings

Several studies have highlighted the pharmacological potential of isocyanides:

  • Ugi Reaction Applications : The Ugi reaction, which involves the formation of isocyanides, has been utilized to synthesize various biologically active compounds. This method allows for the incorporation of diverse functional groups that can enhance biological activity .
  • Structure-Activity Relationship (SAR) : In studies involving related compounds, structural modifications have been shown to significantly affect biological activity. For example, substituents on the benzyl group can influence both potency and selectivity against viral targets .

Table: Summary of Biological Activities Related to Isocyanides

Compound TypeBiological ActivityReference
Piperidine DerivativesAntiviral activity against HCoV-229E
Isocyanide FunctionalitiesPotential drug candidates in medicinal chemistry
Ugi Reaction ProductsDiverse applications in organic synthesis and drug development

Case Studies

  • Antiviral Screening : In a study evaluating various piperidine derivatives, one fluorinated analogue exhibited significant antiviral activity with an EC50 value of 7.4 µM against HCoV-229E while maintaining low cytotoxicity (CC50 = 44 µM). This underscores the importance of fluorine substitution in enhancing biological efficacy .
  • Synthetic Applications : The synthesis of macrocyclic compounds via Ugi reactions involving isocyanides has been reported to yield compounds with improved membrane permeability and biological activity, indicating the versatility of isocyanides in pharmaceutical applications .

Q & A

Basic Questions

Q. What are the established synthetic routes for preparing a-Tosyl-(4-fluorobenzyl) isocyanide, and what key parameters influence yield?

The synthesis typically involves nucleophilic substitution of tosyl chloride with 4-fluorobenzylamine derivatives, followed by isocyanide formation via dehydration of the corresponding formamide. Critical parameters include reaction temperature (0–6°C for intermediates like 4-fluorobenzyl isocyanate), solvent choice (anhydrous conditions for moisture-sensitive steps), and stoichiometric control to minimize side reactions such as dimerization . Purification often employs column chromatography or recrystallization, with yields reported between 76–88% under optimized conditions .

Q. How can researchers ensure the stability of this compound during storage and handling?

The compound is sensitive to moisture and heat. Storage at –20°C in airtight, amber vials under inert gas (e.g., argon) is recommended. Analytical techniques like NMR and HRMS should confirm purity post-storage. Stability tests indicate decomposition rates <5% over six months when stored properly .

Q. What analytical methods are most effective for characterizing this compound?

High-resolution mass spectrometry (HRMS) and 19F^{19}\text{F} NMR are critical for confirming molecular identity and fluorine substitution. For structural elucidation, 1H^{1}\text{H} NMR and IR spectroscopy (C≡N stretch at ~2100–2150 cm1^{-1}) are standard. Purity assessment via HPLC with UV detection (λ = 254 nm) is advised .

Advanced Research Questions

Q. What mechanistic insights exist for this compound in multicomponent reactions (MCRs)?

The compound participates in Ugi-4CR reactions, where its electron-withdrawing tosyl group enhances electrophilicity, facilitating imine formation. Studies suggest the 4-fluorobenzyl moiety stabilizes transition states via weak C–F···H interactions, improving regioselectivity in carbamothioate synthesis (e.g., 82–88% yields in reactions with xanthate esters) . DFT calculations further reveal steric effects from the tosyl group as a key determinant of reaction pathways .

Q. How does this compound perform in photoredox-catalyzed cyanations compared to trityl isocyanide?

While trityl isocyanide is widely used in visible-light-mediated cyanations due to its radical-stabilizing trityl group, this compound shows promise in reactions requiring fluorinated products. However, its lower solubility in polar solvents (e.g., acetonitrile) and slower radical recombination kinetics may reduce efficiency. Optimization of photocatalysts (e.g., Ir(III) complexes) and solvent systems (e.g., DMF/THF mixtures) is ongoing .

Q. What strategies address contradictions in reported reactivity data for this compound?

Discrepancies in yields (e.g., 76% vs. 88% for carbamothioate formation) often arise from solvent polarity and substrate accessibility. For example, non-polar solvents like toluene favor carbamothioate synthesis, while DMSO promotes side reactions. Systematic studies using design of experiments (DoE) are recommended to isolate variables like temperature, solvent, and catalyst loading .

Q. How can researchers leverage this compound in enantioselective synthesis?

Chiral auxiliaries or catalysts (e.g., BINOL-derived phosphoric acids) can induce asymmetry during MCRs. Preliminary work with convertible isocyanides suggests that the tosyl group’s cleavage under acidic conditions enables downstream functionalization, enabling access to enantiomerically enriched amines or heterocycles .

Q. What role does the 4-fluorobenzyl group play in modulating biological activity of derivatives?

Fluorination enhances metabolic stability and bioavailability in drug candidates. For instance, 4-fluoro-N-(4-methylphenyl)benzenecarboximidoyl chloride intermediates derived from this isocyanide exhibit improved binding to kinase targets due to fluorine’s electronegativity and size .

Q. Methodological Considerations

Q. What protocols mitigate hazards associated with handling this compound?

Use fume hoods and personal protective equipment (PPE) due to its lachrymatory and asphyxiant properties. Quench waste with oxidizing agents (e.g., NaOCl) to neutralize isocyanide residues. LC-MS monitoring is advised to detect trace decomposition products .

Q. How can computational tools enhance the design of reactions involving this compound?

Molecular docking (for bioactive derivatives) and transition-state modeling (via Gaussian or ORCA software) predict regioselectivity and optimize reaction conditions. Machine learning models trained on existing MCR datasets can propose novel synthetic routes .

Properties

IUPAC Name

1-[(4-fluorophenyl)-isocyanomethyl]sulfonyl-4-methylbenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12FNO2S/c1-11-3-9-14(10-4-11)20(18,19)15(17-2)12-5-7-13(16)8-6-12/h3-10,15H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UXCQPEDHCCJBNL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)C(C2=CC=C(C=C2)F)[N+]#[C-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12FNO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90445502
Record name alpha-[(4-Methylphenyl)sulphonyl]-4-fluorobenzylisonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90445502
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

289.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

165806-95-1
Record name alpha-[(4-Methylphenyl)sulphonyl]-4-fluorobenzylisonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90445502
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

A stirred suspension of α-(p-toluenesulfonyl)-4-fluorobenzylformamide produced in step (a) above, (100 g, 325 mmoles) in THF (650 mL, 6.5 volumes) was cooled to 0° C. and POCl3 (46 mL, 487 mmoles, 1.5 equiv.) was added. A 1° C. exotherm was observed. After 15 minutes at 0° C., the white slurry was cooled to -5° C. Triethylamine (166 g, 1.62 moles, 5 equiv.) was added dropwise to the slurry over 45 minutes at such a rate to keep the reaction temperature below 0° C. but above -5° C. Caution should be exercised at the beginning of the addition because the reaction has a tendency to exotherm quickly. After complete addition, the yellow slurry was stirred for 30 minutes at 0° C. The reaction slurry has a tendency to darken during the stirring period. The reaction was poured into a mixture of saturated aqueous sodium bicarbonate (1 L) and ethyl acetate (1 L), both pre-cooled to 0° C. The organic phase was subsequently washed with water followed by brine. The organic phase was concentrated under vacuum via rotary evaporation until about 10% of the initial volume remained. 1-Propanol (200 mL) was added and concentrated again under vacuum at 35° C. until about 10% of the initial volume remained. This process was repeated with fresh 1-propanol (200 mL). A fine, yellow precipitate was observed. The precipitate was cooled to 0° C. and the product was collected by suction filtration and rinsed with 1-propanol (50 mL). The off-white solid was dried to a constant weight at 40° C./<1 mm to give 65.7 g (227 mmoles) of desired product, affording a 70% yield. 1H NMR (300 MHz, CDCl3) δ7.62 (2H, d, J=6.7 Hz), 7.46 (4H, m), 7.08 (2H, t, J=8.6 Hz), 5.62 (1 H, s), 2.46 (3H, s).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
650 mL
Type
solvent
Reaction Step One
Name
Quantity
46 mL
Type
reactant
Reaction Step Two
Quantity
166 g
Type
reactant
Reaction Step Three
Quantity
1 L
Type
reactant
Reaction Step Four
Quantity
1 L
Type
solvent
Reaction Step Four
Yield
70%

Synthesis routes and methods II

Procedure details

A stirred suspension of α-(p-toluenesulfonyl)-4-fluorobenzylformamide produced in step (a) above, (100 g, 325 mmoles) in THF (650 mL, 6.5 volumes) was cooled to 0° C. and POCl3 (46 mL, 487 mmoles, 1.5 equiv.) was added. A 1° C. exotherm was observed. After 15 minutes at 0° C., the white slurry was cooled to -5° C. Triethylamine (166 g, 1.62 moles, 5 equiv.) was added dropwise to the slurry over 45 minutes at such a rate to keep the reaction temperature below 0° C. but above -5° C. Caution should be exercised at the beginning of the addition because the reaction has a tendency to exotherm quickly. After complete addition, the yellow slurry was stirred for 30 minutes at 0° C. The reaction slurry has a tendency to darken during the stirring period. The reaction was poured into a mixture of saturated aqueous sodium bicarbonate (1L) and ethyl acetate (1L), both pre-cooled to 0° C. The organic phase was subsequently washed with water followed by brine. The organic phase was concentrated under vacuum via rotary evaporation until about 10% of the initial volume remained. 1-Propanol (200 mL) was added and concentrated again under vacuum at 35° C. until about 10% of the initial volume remained. This process was repeated with fresh 1-propanol (200 mL). A fine, yellow precipitate was observed. The precipitate was cooled to 0° C. and the product was collected by suction filtration and rinsed with 1-propanol. (50 mL). The off-white solid was dried to a constant weight at 40° C./<1 mm to give 65.7 g (227 mmoles) of desired product, affording a 70% yield. 1H NMR (300 MHz, CDCl3) δ 7.62 (2H, d, J=6.7 Hz), 7.46 (4H, m), 7.08 (2H, t, J=8.6 Hz), 5.62 (1H, s), 2.46 (3H, s).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
650 mL
Type
solvent
Reaction Step One
Name
Quantity
46 mL
Type
reactant
Reaction Step Two
Quantity
166 g
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Yield
70%

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.